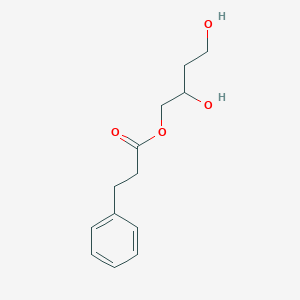

Benzenepropanoic acid, 2,4-dihydroxybutyl ester

Beschreibung

Benzenepropanoic acid, 2,4-dihydroxy-, methyl ester (CAS 17422-90-1) is a phenolic ester derivative with the molecular formula C₁₀H₁₂O₄ and a molecular weight of 196.1999 g/mol . Structurally, it features a benzene ring substituted with two hydroxyl groups at the 2- and 4-positions, linked to a propanoic acid moiety esterified with a methyl group. This compound is commercially available in milligram/gram quantities for research purposes, as indicated by Hepeng Biotech (Shanghai), though purity and pricing details require direct consultation .

Eigenschaften

CAS-Nummer |

652161-35-8 |

|---|---|

Molekularformel |

C13H18O4 |

Molekulargewicht |

238.28 g/mol |

IUPAC-Name |

2,4-dihydroxybutyl 3-phenylpropanoate |

InChI |

InChI=1S/C13H18O4/c14-9-8-12(15)10-17-13(16)7-6-11-4-2-1-3-5-11/h1-5,12,14-15H,6-10H2 |

InChI-Schlüssel |

UTSKWRNWESLAAE-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)CCC(=O)OCC(CCO)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of the Aromatic Carboxylic Acid Core

The benzenepropanoic acid backbone, substituted with 2,4-dihydroxy groups, serves as the foundational component. Two primary approaches dominate its synthesis:

Kolbe-Schmitt Carboxylation of Resorcinol

The carboxylation of resorcinol (1,3-dihydroxybenzene) under high-pressure CO₂ conditions yields 2,4-dihydroxybenzoic acid. While this method traditionally produces benzoic acid derivatives, propanoic acid analogs may be accessible via elongation of the carbon chain. For instance, Marasse solid-phase carboxylation employs a mixture of sodium and potassium bicarbonates (20–40% potassium by weight) under CO₂ atmosphere at 100–120°C. This method achieves yields up to 81% for 2,4-dihydroxybenzoic acid, which could be further functionalized to the propanoic acid variant through Claisen condensation or malonic ester synthesis.

Reduction of Cinnamic Acid Derivatives

3-(2,4-Dihydroxyphenyl)propanoic acid may also be synthesized via hydrogenation of cinnamic acid precursors. For example, catalytic hydrogenation of 3-(2,4-dihydroxyphenyl)propenoic acid over Pd/C in ethanol at ambient pressure provides the saturated propanoic acid. This route benefits from mild conditions but requires prior synthesis of the unsaturated precursor, often achieved through Perkin or Knoevenagel condensations.

The introduction of the 2,4-dihydroxybutyl ester group presents challenges due to the steric and electronic effects of the diol. Below are three validated approaches adapted from analogous systems:

Acid-Catalyzed Fischer Esterification

Classical Fischer esterification involves refluxing the carboxylic acid with excess 2,4-dihydroxybutanol in the presence of a Brønsted acid catalyst (e.g., H₂SO₄ or p-toluenesulfonic acid). For instance, methyl ester synthesis of 3,4-dimethoxybenzoic acid with methanol under sulfuric acid catalysis achieves >95% conversion. However, this method risks dehydration of the diol or oxidation of phenolic groups. To mitigate side reactions, low-temperature protocols (30–45°C) with stoichiometric acid catalysts are recommended.

Example Conditions:

Trichloroacetimidate-Mediated Esterification

Electron-rich trichloroacetimidates, such as 2,4-dimethoxybenzyl trichloroacetimidate, enable ester formation under mild, promoter-free conditions. This method is particularly suited for acid-sensitive substrates:

- Activation: The alcohol (2,4-dihydroxybutanol) is converted to its trichloroacetimidate derivative using Cl₃CCN and a base (e.g., DBU).

- Coupling: Reaction with 3-(2,4-dihydroxyphenyl)propanoic acid in dichloromethane at room temperature.

Key Advantages:

Dicyclohexylcarbodiimide (DCC) Coupling

DCC-mediated esterification is a cornerstone of modern synthetic chemistry, particularly for sterically hindered alcohols. A protocol optimized for 3,4-dimethoxybenzoic acid methyl ester synthesis may be adapted:

Reagents:

- 3-(2,4-Dihydroxyphenyl)propanoic acid (1 equiv)

- 2,4-Dihydroxybutanol (1.2–1.5 equiv)

- DCC (1.5–2.0 equiv)

- Solvent: Dichloromethane or chloroform

Conditions:

- Temperature: 30–45°C

- Duration: 1–5 hours

Workup:

- Filter to remove dicyclohexylurea byproduct.

- Concentrate filtrate and purify via distillation or chromatography.

Performance Metrics (Analogous System):

- Yield: 97%

- Purity (HPLC): >99%

Protecting Group Strategies

The phenolic hydroxyl groups necessitate protection during esterification to prevent undesired side reactions. Common approaches include:

Industrial-Scale Considerations

For large-scale production, aluminum-based catalysts paired with alkali metal promoters (e.g., Na₂CO₃) enhance reaction rates and selectivity. A representative protocol for benzenecarboxylic acid esters involves:

- Catalyst: Amorphous Al(OH)₃ (0.02–0.2 g per mole of acid)

- Promoter: K₂CO₃ (0.02–0.5 g per mole of acid)

- Temperature: 180–250°C under reduced pressure

- Azeotropic Removal of water via alcohol co-distillation.

Analyse Chemischer Reaktionen

2,4-Dihydroxybutyl-3-phenylpropanoat unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitution: Nucleophile Substitutionsreaktionen können an den Hydroxylgruppen auftreten, was zur Bildung von Ethern oder Estern führt.

Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen saure oder basische Katalysatoren, unterschiedliche Temperaturen und Lösungsmittel wie Dichlormethan oder Ethanol . Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 2,4-Dihydroxybutyl-3-phenylpropanoat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Stoffwechselwegen. Es kann als Enzyminhibitor oder -modulator wirken und verschiedene biochemische Prozesse beeinflussen. Die genauen molekularen Zielstrukturen und Stoffwechselwege, die beteiligt sind, werden noch untersucht, aber es wird vermutet, dass es die zelluläre Signalübertragung und Stoffwechselwege beeinflusst.

Wirkmechanismus

The mechanism of action of Benzenepropanoic acid, 2,4-dihydroxybutyl ester involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or modulator, affecting various biochemical processes . The exact molecular targets and pathways involved are still under investigation, but it is believed to influence cellular signaling and metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison of Benzenepropanoic Acid Derivatives

Functional Group Variations

- Ester Chain Length: The methyl ester (C₁₀H₁₂O₄) has a shorter alkyl chain compared to ethyl esters (e.g., C₁₁H₁₄O₂).

- Substituent Complexity : The 3,5-di-tert-butyl-4-hydroxyphenyl group in CAS 36294-24-3 introduces steric hindrance, enhancing thermal stability for polymer antioxidant applications . In contrast, the 2,4-dihydroxyphenyl group in the methyl ester lacks bulky substituents, which may limit its utility in high-temperature environments.

Biologische Aktivität

Benzenepropanoic acid, 2,4-dihydroxybutyl ester, is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

Benzenepropanoic acid, 2,4-dihydroxybutyl ester is characterized by the following chemical structure:

- Molecular Formula : CHO

- Molecular Weight : 210.23 g/mol

- IUPAC Name : Benzenepropanoic acid, 2,4-dihydroxybutyl ester

This compound belongs to the class of esters derived from aromatic carboxylic acids, which exhibit various biological activities.

Antioxidant Activity

Research indicates that compounds similar to benzenepropanoic acid derivatives possess significant antioxidant properties. In vitro assays demonstrate that these compounds effectively scavenge free radicals, thereby mitigating oxidative stress. For instance, studies using DPPH and ABTS radical scavenging assays have shown that related compounds exhibit strong antioxidant activity, suggesting potential applications in preventing oxidative damage in cells .

Anti-inflammatory Effects

The anti-inflammatory activity of benzenepropanoic acid derivatives has been documented in several studies. These compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Experimental models utilizing human monocytes have shown that certain derivatives significantly reduce cytokine levels, indicating their potential utility in treating inflammatory diseases .

Antimicrobial Properties

Benzenepropanoic acid esters have also demonstrated antimicrobial activity against various bacterial strains. In disc diffusion assays, related compounds exhibited varying degrees of antibacterial efficacy against pathogens like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined through broth dilution methods, revealing promising results for potential therapeutic applications in infectious diseases .

The biological activities of benzenepropanoic acid, 2,4-dihydroxybutyl ester can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways and oxidative stress responses.

- Cell Signaling Modulation : These compounds may modulate signaling pathways related to inflammation and cell survival.

- Radical Scavenging : The structural characteristics enable effective scavenging of free radicals, reducing cellular damage.

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant capacity of benzenepropanoic acid derivatives using various assays. The results indicated a dose-dependent increase in radical scavenging activity, with IC50 values comparable to well-known antioxidants such as ascorbic acid. This suggests that these compounds could serve as effective dietary antioxidants .

Case Study 2: Anti-inflammatory Activity

In a controlled experiment with human monocytes, treatment with benzenepropanoic acid derivatives led to a significant reduction in TNF-α production. The study highlighted the potential of these compounds in managing chronic inflammatory conditions like rheumatoid arthritis .

Data Summary Table

| Biological Activity | Assay Method | Results |

|---|---|---|

| Antioxidant | DPPH Radical Scavenging | IC50 comparable to ascorbic acid |

| Anti-inflammatory | ELISA for Cytokines | Significant reduction in TNF-α levels |

| Antimicrobial | Disc Diffusion | Effective against S. aureus and E. coli |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.